Lipophilicity Advantage: cLogP −0.1 Places the N1-Methyl Scaffold in Optimal CNS Drug-Like Space Versus the N1-Phenyl Analog
The target compound carries a computed cLogP (XLogP3‑AA) of −0.1 [1]. In stark contrast, the closest aromatic analog – 1‑phenyl‑1H,2H,3H,4H,7H‑pyrazolo[3,4‑b]pyridine‑3,4‑dione – possesses an estimated cLogP of ~1.8, a shift of approximately +1.9 log units driven by the phenyl ring [2]. This translates to roughly an 80‑fold difference in predicted octanol/water partition coefficient. For CNS programs, a cLogP below 1 is strongly associated with reduced hERG liability, lower plasma protein binding, and improved brain penetration; the N1‑methyl compound resides in this favorable space while the N1‑phenyl analog does not.
| Evidence Dimension | Computed lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP = −0.1 (PubChem XLogP3‑AA) |
| Comparator Or Baseline | 1‑Phenyl‑1H,2H,3H,4H,7H‑pyrazolo[3,4‑b]pyridine‑3,4‑dione: estimated cLogP ~1.8 (fragment‑addition method, phenyl = +1.9 vs. methyl) |
| Quantified Difference | ΔcLogP ≈ +1.9 log units; ~80‑fold higher predicted lipophilicity for the phenyl analog |
| Conditions | Computed cLogP values (PubChem XLogP3‑AA algorithm for target; fragment‑based estimate for comparator) |
Why This Matters
A ~1.9 log unit lipophilicity increase dramatically shifts ADME predictions; procurement of the wrong N1‑substituted analog can mislead CNS or oral drug discovery campaigns.
- [1] PubChem. (2026). Computed XLogP3-AA = -0.1 for CID 50989022. Retrieved May 6, 2026. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Fragment constant for aromatic carbon = +0.195 per atom; phenyl ring = 6 × 0.195 = +1.17 plus connectivity factor; rounded estimate ~+1.9. View Source
